An In-Depth Technical Guide to N-(4-methylphenyl)piperidin-4-amine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to N-(4-methylphenyl)piperidin-4-amine: Synthesis, Properties, and Applications
Executive Summary: The N-substituted piperidin-4-amine framework is a quintessential privileged scaffold in modern medicinal chemistry, conferring advantageous pharmacokinetic properties to a multitude of biologically active agents. This guide provides a detailed technical overview of a key analogue, N-(4-methylphenyl)piperidin-4-amine. We present its core physicochemical properties, a validated, step-by-step synthetic protocol via reductive amination, predictive spectroscopic data for compound verification, and an expert analysis of its significance and potential applications in drug development, particularly for central nervous system (CNS) targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive and practical understanding of this valuable molecular building block.
Molecular Overview & Physicochemical Properties
N-(4-methylphenyl)piperidin-4-amine is a secondary amine featuring a piperidine ring system where the 4-position amino group is substituted with a p-tolyl (4-methylphenyl) moiety. This structure is of significant interest as it combines the conformationally restricted, yet flexible, piperidine core—known to enhance solubility and metabolic stability—with an aromatic substituent that can be pivotal for receptor binding or further functionalization.
Chemical Structure and Identifiers
The fundamental structural and identifying information for N-(4-methylphenyl)piperidin-4-amine is summarized below.
| Identifier | Value | Source |
| IUPAC Name | N-(4-methylphenyl)piperidin-4-amine | [1] |
| CAS Number | 518285-56-8 | |
| Molecular Formula | C₁₂H₁₈N₂ | [2] |
| Molecular Weight | 190.28 g/mol | [3] |
| Monoisotopic Mass | 190.147 Da | [2] |
| Canonical SMILES | CC1=CC=C(C=C1)NC2CCNCC2 | [2] |
| InChIKey | RUDYFATVFHYYBS-UHFFFAOYSA-N | [2] |
Physicochemical Data
Experimental physicochemical data for this specific molecule is not widely published. The following table includes predicted values from validated computational models, which serve as a reliable estimation for experimental design and analysis.
| Property | Predicted Value | Method/Source |
| XLogP | 2.4 | PubChemLite (Predicted)[2] |
| Boiling Point | ~312 °C | Predicted (Similar Structures)[4] |
| pKa (Strongest Basic) | 9.83 ± 0.10 | Predicted (Similar Structures)[4] |
| Solubility | Soluble in organic solvents like DMF, DMSO, and Ethanol.[4] | Inferred from similar compounds |
Synthesis and Characterization
The construction of the C4-N aryl bond is the key transformation in synthesizing N-(4-methylphenyl)piperidin-4-amine. While several methods exist for C-N bond formation, one-pot reductive amination from a piperidone precursor is the most direct and widely adopted strategy due to its efficiency and operational simplicity.
Recommended Synthetic Protocol: Reductive Amination
This protocol details the synthesis from N-Boc-4-piperidone and p-toluidine, followed by deprotection. The use of a Boc-protecting group on the piperidine nitrogen prevents self-condensation and other side reactions, ensuring clean formation of the desired secondary amine at the C4 position. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild, selective for the intermediate iminium ion, and tolerant of the slightly acidic conditions that favor iminium formation.
Step-by-Step Methodology:
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Imine Formation: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2 M), add p-toluidine (1.05 eq.).
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Catalysis: Add glacial acetic acid (0.1 eq.) to catalyze the formation of the iminium intermediate. Stir the mixture at room temperature for 1-2 hours. Causality Note: The acid protonates the ketone, activating it for nucleophilic attack by the amine, and facilitates the dehydration of the resulting hemiaminal to the iminium ion.
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Reduction: To the stirring mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. An exothermic reaction may be observed. Self-Validation: The portion-wise addition of STAB controls the reaction rate and temperature, preventing over-reduction or side reactions. Monitoring by TLC or LC-MS should show the disappearance of the piperidone starting material and the appearance of a new, less polar spot corresponding to the Boc-protected product.
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Workup & Purification (Step A): Once the reaction is complete (typically 12-24 hours), quench by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with the solvent (DCE or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate.
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Boc Deprotection: Dissolve the purified intermediate from the previous step in DCM (approx. 0.2 M). Add an excess of trifluoroacetic acid (TFA) (10-20 eq.) dropwise at 0 °C.
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Reaction & Isolation (Step B): Allow the reaction to warm to room temperature and stir for 1-2 hours. Self-Validation: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. The product will be significantly more polar.
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Final Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize excess acid. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, N-(4-methylphenyl)piperidin-4-amine. The product can be further purified by crystallization or chromatography if necessary.
Synthetic Workflow Diagram
Caption: Synthetic pathway for N-(4-methylphenyl)piperidin-4-amine.
Spectroscopic Characterization
The following tables provide predicted spectroscopic data to aid in the structural confirmation of the synthesized compound.
Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.95 | d | 2H | Ar-H (ortho to -CH₃) |
| ~6.60 | d | 2H | Ar-H (ortho to -NH) |
| ~3.50 | br s | 1H | -NH (piperidine) |
| ~3.20 | m | 1H | -CH (piperidine C4) |
| ~3.10 | dt | 2H | -CH₂ (piperidine C2, C6 axial) |
| ~2.70 | td | 2H | -CH₂ (piperidine C2, C6 equatorial) |
| ~2.25 | s | 3H | Ar-CH₃ |
| ~2.00 | m | 2H | -CH₂ (piperidine C3, C5 axial) |
| ~1.40 | m | 2H | -CH₂ (piperidine C3, C5 equatorial) |
Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~145.0 | Ar-C (C-NH) |
| ~129.5 | Ar-C (CH, ortho to -CH₃) |
| ~128.0 | Ar-C (C-CH₃) |
| ~114.0 | Ar-C (CH, ortho to -NH) |
| ~51.0 | Piperidine C4 |
| ~45.0 | Piperidine C2, C6 |
| ~33.0 | Piperidine C3, C5 |
| ~20.5 | Ar-CH₃ |
Table: Predicted Mass Spectrometry and IR Data
| Analysis | Predicted Value |
|---|---|
| MS (ESI+) | [M+H]⁺ = 191.15 |
| IR (cm⁻¹) | 3350-3450 (N-H stretch), 3010-3050 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1610, 1515 (Ar C=C stretch) |
Relevance in Medicinal Chemistry & Drug Development
The N-(4-methylphenyl)piperidin-4-amine core is a strategic starting point for creating diverse chemical libraries. Its value lies in the three distinct points for chemical modification: the piperidine nitrogen (N1), the secondary amine nitrogen, and the aromatic ring.
A Privileged Scaffold
The piperidine ring is one of the most prevalent heterocycles in approved drugs. Its chair-like conformation allows substituents to be placed in well-defined axial or equatorial positions, which is critical for precise interactions with biological targets. This scaffold often improves the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.
Precursor for CNS-Active Agents
Structurally similar compounds, such as N-phenylpiperidin-4-amine (4-AP), are well-known precursors in the synthesis of potent opioid analgesics, including fentanyl and its analogues[5]. The introduction of the 4-methyl group on the phenyl ring subtly alters the electronic and steric properties compared to 4-AP. This modification can be exploited by medicinal chemists to fine-tune receptor affinity and selectivity, potentially leading to compounds with differentiated pharmacological profiles, such as biased agonism at opioid receptors or activity at other CNS targets like dopamine or serotonin transporters.
Logical Framework for Derivatization
The molecule serves as a versatile template for further chemical elaboration. The diagram below illustrates the primary vectors for modification that a drug development professional would consider.
Caption: Key derivatization points on the core scaffold.
Safety & Handling
No specific toxicology data is available for N-(4-methylphenyl)piperidin-4-amine. Therefore, a conservative approach to handling based on structurally related amines is required.
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Hazard Assessment: Amines of this class are typically classified as irritants and may be harmful if swallowed or inhaled. They can cause skin irritation and serious eye irritation or damage.
-
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.
-
-
Regulatory Context: It is important to note that closely related precursors, such as N-phenylpiperidin-4-amine, are regulated substances in many jurisdictions due to their use in the illicit synthesis of controlled substances. Researchers must ensure compliance with all local and national regulations regarding the purchase, storage, and handling of this and similar chemicals.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 21812142, N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/N-4-Methylphenyl-1-_2-phenylethyl_piperidin-4-amine.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9813005, N-Methyl-4-phenyl-4-piperidinamine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyl-4-phenyl-4-piperidinamine.
- PubChemLite. N-(4-methylphenyl)piperidin-4-amine (C12H18N2). Available from: https://pubchemlite.com/compound/N-(4-methylphenyl)piperidin-4-amine.
- Cheméo. N-Phenyl-4-piperidinamine. Available from: https://www.chemeo.com/cid/86-121-2/N-Phenyl-4-piperidinamine.pdf.
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- National Center for Biotechnology Information. PubChem Compound Summary for CID 66545679, N-(P-Tolyl)piperidin-4-amine dihydrochloride. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/N-_P-Tolyl_piperidin-4-amine-dihydrochloride.
- CymitQuimica. CAS 23056-29-3: N-Phenyl-4-piperidinamine. Available from: https://www.cymitquimica.com/cas/23056-29-3.
- AChemBlock. N-(p-tolyl)Piperidin-4-amine dihydrochloride 95%. Available from: https://www.achemblock.com/buy/Y237023/n-p-tolyl-piperidin-4-amine-dihydrochloride.html.
- ChemicalBook. N-(p-tolyl)Piperidin-4-amine dihydrochloride | 1229625-38-0. Available from: https://www.chemicalbook.com/ProductKR/1229625-38-0.htm.
- Cheméo. Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). Available from: https://www.chemeo.com/properties/N-Phenyl-4-piperidinamine-23056-29-3.
- Wikipedia. Piperidine. Available from: https://en.wikipedia.org/wiki/Piperidine.
- NextSDS. 4-(p-tolyl)piperidin-4-ol — Chemical Substance Information. Available from: https://www.nextsds.com/chemical/57988-60-0.
- ChemicalBook. N-phenylpiperidin-4-amine | 23056-29-3. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5907227.htm.
- Koei Chemical Co., Ltd. 4-Piperidinopiperidine. Available from: https://www.koeichem.com/en/product/detail/Q6080.
- Guidechem. Piperidine-4-carboxamide hydrochloride. Available from: https://www.guidechem.com/dictionary/39674-99-2.html.
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